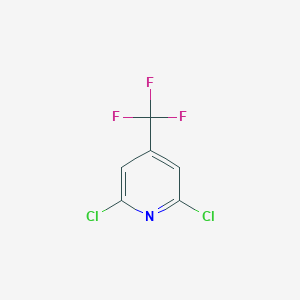

2,6-Dichloro-4-(trifluoromethyl)pyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQWVYYVLCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334510 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-98-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridine

CAS Number: 39890-98-7

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and agrochemicals. Safety and handling information is also provided. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for laboratory and industrial applications. The trifluoromethyl group significantly influences its electronic properties and reactivity.[1]

| Property | Value | Reference(s) |

| CAS Number | 39890-98-7 | [2][3] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2][3] |

| Molecular Weight | 215.99 g/mol | [2][4] |

| Appearance | Colorless to Light yellow clear liquid | |

| Density | 1.505 g/mL at 25 °C | [2][5] |

| Boiling Point | 56-57 °C at 10 mmHg; 85 °C at 40 mmHg | [2][5] |

| Flash Point | 85 °C (185 °F) | [2] |

| Refractive Index | n20/D 1.473 | [2][5] |

| Water Solubility (log10WS) | -3.71 (Calculated) | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.407 (Calculated) | [6] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data/Interpretation | Reference(s) |

| ¹H-NMR | A proton NMR spectrum is available, with chemical shifts reported relative to TMS in a CDCl₃ solvent.[7] | [7] |

| Mass Spectrometry (GC-MS) | The exact mass is 214.951639 g/mol . A full mass spectrum is available for review.[8] | [8] |

| FTIR | An FTIR spectrum is available, which can be used to identify functional groups. | [8] |

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines (TFMPs), including the title compound, is a subject of significant industrial and academic interest.[9] The primary methods involve the transformation of picoline precursors.[10][11] A common industrial approach is the simultaneous vapor-phase chlorination and fluorination of 4-picoline at high temperatures over a transition metal-based catalyst.[10] This process allows for the introduction of both chlorine and trifluoromethyl groups onto the pyridine ring in a single, efficient step.[10]

Another established method is the chlorine/fluorine exchange of a corresponding trichloromethylpyridine.[10][11] This typically involves the initial chlorination of a methyl group on the pyridine ring to form a -CCl₃ group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF) to yield the -CF₃ group.[10][12]

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-ジクロロ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2,6-Dichloro-4-trifluoromethylpyridine (CAS 39890-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: Physical Properties of 2,6-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)pyridine is a key fluorinated heterocyclic intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. The presence of two chlorine atoms and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, process development, and formulation. This guide provides a comprehensive overview of the core physical properties of this compound, alongside general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1][2] |

| Physical Form | Liquid (at 25 °C) | [1] |

| Boiling Point | 56-57 °C at 10 mmHg 85 °C at 40 mmHg | [1][3] |

| Melting Point | Not available (below room temperature) | |

| Density | 1.505 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.473 | [1][3] |

| Flash Point | 85 °C (185 °F) | [1] |

| Solubility | General solubility in common organic solvents can be inferred, but specific quantitative data is not readily available. | |

| CAS Number | 39890-98-7 | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

Given that this compound is a liquid at room temperature, its melting point would be determined using a low-temperature apparatus.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., Linkam stage or similar)

-

Capillary tubes

-

Low-temperature thermometer or calibrated thermocouple

Procedure:

-

A small amount of the liquid sample is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the cooling stage of the melting point apparatus.

-

The sample is frozen by cooling the stage to a temperature well below the expected melting point.

-

The stage is then heated slowly, typically at a rate of 1-2 °C per minute, once the sample begins to thaw.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[4][5][6]

Determination of Solubility

A general procedure for determining the solubility of a liquid compound in various solvents is as follows:

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

A known volume of the solvent to be tested is placed in a vial.

-

This compound is added dropwise to the solvent with constant agitation (e.g., stirring or shaking) at a controlled temperature.

-

The addition is continued until a persistent second phase (undissolved liquid) is observed, indicating that a saturated solution has been formed.

-

Alternatively, an excess of the solute can be added to the solvent, and the mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then carefully separated from the excess undissolved solute.

-

A known aliquot of the saturated solution is diluted, and the concentration of this compound is determined using a suitable analytical technique that has been calibrated with standard solutions of known concentrations.[7][8][9][10]

-

The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or moles per unit volume (mol/L).

Synthetic Workflow Example: Herbicide Synthesis

This compound serves as a crucial building block in the synthesis of various agrochemicals. The following diagram illustrates a generalized synthetic workflow for the production of the herbicide Pyroxsulam, which contains a 4-(trifluoromethyl)pyridine moiety. This demonstrates the importance of the title compound and its derivatives in the agrochemical industry.[11][12]

Caption: A simplified workflow for the synthesis of the herbicide Pyroxsulam.

References

- 1. This compound 97 39890-98-7 [sigmaaldrich.com]

- 2. This compound | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 39890-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 2,6-Dichloro-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel agrochemicals and pharmaceuticals.

Core Properties

This compound is a halogenated pyridine derivative. The presence of both chloro- and trifluoromethyl- substituents makes it a versatile building block for various chemical transformations.

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N[1][2][3][4] |

| Molecular Weight | 215.99 g/mol [2][3][4][5][6][7] |

| CAS Number | 39890-98-7[2][4][5] |

| IUPAC Name | This compound[1] |

| Appearance | Liquid[4][8] |

| Boiling Point | 56-57 °C @ 10 mmHg[4][8] |

| Density | 1.505 g/mL at 25 °C[4][8] |

| Refractive Index | n20/D 1.473[4][8] |

| Flash Point | 85 °C (185 °F)[4][8] |

| SMILES String | FC(F)(F)c1cc(Cl)nc(Cl)c1[4][8] |

Experimental Protocols

The following sections detail conceptual experimental protocols for the synthesis and analysis of this compound. These methodologies are based on established chemical principles for related compounds.

The synthesis of this compound can be envisioned through a multi-step process involving the construction of a trifluoromethyl-containing precursor, followed by cyclization to form the pyridine ring, and subsequent chlorination. This approach is adapted from synthetic routes reported for similar structures, such as 2-chloro-4-(trifluoromethyl)pyridine[1].

Objective: To outline a plausible synthetic pathway for this compound.

Materials:

-

4,4,4-Trifluorocrotonyl chloride

-

Malononitrile

-

Sodium ethoxide

-

Phosphorus pentachloride (PCl₅)

-

Solvents (Ethanol, Dichloromethane)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)

Methodology:

-

Step 1: Knoevenagel Condensation to form Pyridone Precursor

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add malononitrile dropwise at 0°C.

-

After stirring for 15 minutes, add 4,4,4-trifluorocrotonyl chloride slowly, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The resulting mixture is then heated to reflux with an aqueous acid to facilitate cyclization and hydrolysis, yielding 2,6-dihydroxy-4-(trifluoromethyl)pyridine.

-

-

Step 2: Dichlorination of the Pyridone Ring

-

The crude 2,6-dihydroxy-4-(trifluoromethyl)pyridine from Step 1 is dried thoroughly.

-

It is then mixed with an excess of phosphorus pentachloride (PCl₅).

-

The mixture is carefully heated to 120°C and maintained at this temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC).

-

Upon cooling, the reaction mixture is poured cautiously onto crushed ice to quench the excess PCl₅.

-

-

Step 3: Work-up and Purification

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Caption: Conceptual workflow for the synthesis of this compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and effective method for the analysis of volatile and semi-volatile organic compounds like halogenated pyridines[6]. This protocol describes a general procedure for purity assessment and identification.

Objective: To identify and assess the purity of a this compound sample.

Materials & Instrumentation:

-

Sample of this compound

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Gas Chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Autosampler vials with septa

Methodology:

-

Sample Preparation:

-

Prepare a stock solution by dissolving a precisely weighed amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create calibration standards if quantitative analysis is required. For purity assessment, a dilution to ~10-100 µg/mL is typically sufficient.

-

Transfer the final diluted sample to an autosampler vial.

-

-

GC-MS Instrument Setup:

-

Injector: Split/splitless injector, set to 250°C. Use a split ratio of 50:1 for purity analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Mode: Full scan from m/z 40 to 350 for identification and purity check.

-

-

-

Data Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with reference spectra. Key fragments would include the molecular ion (M+) and fragments corresponding to the loss of Cl, F, or CF₃ groups.

-

Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. langwaychem.com [langwaychem.com]

- 4. 2,6-ジクロロ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. This compound 97 39890-98-7 [sigmaaldrich.com]

In-Depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the analytical data and methodologies used for the structural confirmation of 2,6-Dichloro-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.7 | s | N/A | H-3, H-5 |

Solvent: CDCl₃, Internal Standard: Si(CH₃)₄[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -63.2 | s | -CF₃ |

Referenced to CFCl₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Data

| m/z | Relative Intensity | Assignment |

| 215 | High | [M]⁺ (Molecular ion) |

| 180 | Medium | [M-Cl]⁺ |

| 217 | High | [M+2]⁺ (Isotopic peak for two Cl atoms) |

Source: NIST Mass Spectrometry Data Center[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~1570, 1550, 1410 | Aromatic C=C/C=N Stretch |

| ~840, 790 | C-Cl Stretch |

| ~1300-1100 | C-F Stretch |

Data is based on typical values for similar compounds.[3]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The spectral width is set to encompass all expected proton resonances.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on a spectrometer with a fluorine-observe probe, typically at 376 MHz. Chemical shifts are referenced to an external standard of trichlorofluoromethane (CFCl₃).

Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is introduced into the gas chromatograph (GC) via a heated injection port, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column to separate it from any impurities.

-

Ionization and Mass Analysis: The separated compound is then ionized, typically by electron impact (EI), and the resulting fragments are analyzed by a mass spectrometer.

Infrared Spectroscopy (FTIR)

-

Sample Preparation: A drop of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavelengths.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is described below.

Synthetic Workflow

Caption: A generalized synthetic pathway for this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of the title compound.

Caption: The logical workflow from synthesis to structural confirmation.

Chemical Structure

Caption: The chemical structure of this compound.

References

Spectroscopic Data for 2,6-Dichloro-4-(trifluoromethyl)pyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak, indicative of the two equivalent aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 2H | H-3, H-5 |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Due to the substitution pattern, four distinct carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-2, C-6 |

| Data not available in search results | C-4 |

| Data not available in search results | C-3, C-5 |

| Data not available in search results | -CF₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring, carbon-chlorine, and carbon-fluorine bonds.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~1570, 1550, 1410 | Aromatic C=C/C=N Stretch |

| ~1300-1100 | C-F Stretch |

| ~840, 790 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum of this compound is consistent with its molecular formula (C₆H₂Cl₂F₃N) and the isotopic distribution of chlorine.[2]

| m/z | Interpretation |

| 215 | [M]⁺ (most abundant) |

| 217 | [M+2]⁺ |

| Further fragmentation data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of pyridine derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Instrumentation:

-

Sample: this compound

-

Solvent: Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: 400 MHz or higher field strength

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at room temperature. A sufficient number of scans were co-added to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. A sufficient number of scans were accumulated to obtain a high-quality spectrum. The chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

-

Sample: this compound

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of the liquid sample was placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Instrumentation:

-

Sample: this compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: The sample solution was injected into the GC, where it was vaporized and separated on a capillary column (e.g., HP-5MS). The oven temperature was programmed to ensure good separation of the analyte from any impurities.

-

MS Analysis: As the compound eluted from the GC column, it entered the mass spectrometer. Electron ionization was performed at a standard energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: The resulting mass spectrum, a plot of relative intensity versus m/z, was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Integration of Spectroscopic Data.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed experimental protocols for determining the solubility and stability of 2,6-Dichloro-4-(trifluoromethyl)pyridine. Due to the limited availability of specific quantitative data in the public domain, this document emphasizes robust methodologies to enable researchers to generate reliable data for their specific applications. This guide includes protocols for solubility determination in various solvent systems, as well as for assessing hydrolytic, thermal, and photostability. Potential degradation pathways are also discussed.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of agrochemicals and pharmaceuticals.[1] The trifluoromethyl group, being strongly electron-withdrawing, imparts unique electronic properties to the pyridine ring, influencing its reactivity and potential biological activity.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug discovery and development, from optimizing reaction conditions and purification processes to formulation and assessing its environmental fate.[2]

This guide serves as a foundational resource, compiling the available physical and chemical data for this compound. Recognizing the current scarcity of published quantitative solubility and stability data, this document provides detailed, actionable experimental protocols based on established scientific principles and regulatory guidelines. These protocols are designed to be readily implemented in a laboratory setting, empowering researchers to determine the precise solubility and stability profiles relevant to their work.

Physicochemical Properties

While specific solubility and stability data are sparse, the fundamental physicochemical properties of this compound have been reported and are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 39890-98-7 | [4] |

| Molecular Formula | C₆H₂Cl₂F₃N | [3][4] |

| Molecular Weight | 215.99 g/mol | [5] |

| Appearance | Liquid | |

| Density | 1.505 g/mL at 25 °C | [4] |

| Boiling Point | 85 °C at 40 mmHg; 56-57 °C at 10 mmHg | [4] |

| Refractive Index | n20/D 1.473 | [4] |

| Flash Point | 85 °C (185 °F) | [5] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4] |

Solubility Profile

For reference, the aqueous solubility of a structurally similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, has been reported. This information can be a useful starting point for solvent screening.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Water | 24 | 380 mg/L |

This reference compound is also reported to be soluble in common organic solvents such as methanol (MeOH), acetone, and methylene chloride (MDC).[6]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, established experimental methods should be employed. The following section details two common and reliable protocols.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Gravimetric Method

This method is considered a gold standard for its accuracy and directness.[7]

Objective: To determine the mass of solute that can dissolve in a given mass or volume of solvent at equilibrium.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO, acetone)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm pore size, chemically compatible)

-

Sealed vials

-

Volumetric flasks and pipettes

-

Drying oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[2]

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Separation: Allow the vial to rest at the set temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any undissolved particles.[8]

-

Mass Determination:

-

Accurately weigh a clean, dry container.

-

Dispense the filtered saturated solution into the pre-weighed container and record the total weight.

-

Evaporate the solvent completely using a drying oven at a temperature below the compound's boiling point or a rotary evaporator.[7]

-

Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the solid residue.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of solution) x 100

-

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[8]

Objective: To determine the concentration of the solute in a saturated solution by measuring its light absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials listed for the Gravimetric Method

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[8]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Stability Profile and Assessment Protocols

The stability of this compound is a critical parameter, especially in pharmaceutical and agrochemical applications. Stability testing should evaluate the effects of pH (hydrolysis), temperature (thermal degradation), and light (photodegradation).

Experimental Workflow for Stability Testing

Caption: Workflow for experimental stability assessment.

Hydrolytic Stability Protocol

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and basic conditions.

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Add a small volume of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent percentage is low (typically <1%) to avoid affecting the pH.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

-

Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Immediately analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and detect any degradation products.

Thermal Stability Protocol

Objective: To assess the stability of the compound under elevated temperature conditions.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Dispense the solution into sealed vials.

-

Place the vials in ovens or incubators set at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At predetermined time intervals, remove a vial from each temperature and allow it to cool to room temperature.

-

Analyze the sample using an appropriate stability-indicating method (e.g., HPLC) to determine the extent of degradation.

Photostability Protocol (based on ICH Q1B Guidelines)

Objective: To evaluate the stability of the compound when exposed to light.[9][10]

Procedure:

-

Prepare a solution of the compound in a chemically inert and transparent container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it completely from light.[9]

-

Expose the sample and the dark control to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] This can be achieved using a calibrated photostability chamber.

-

After the exposure period, analyze both the exposed sample and the dark control by a stability-indicating method.

-

Compare the results to determine the change caused by light exposure, accounting for any thermal degradation observed in the dark control.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from the general chemistry of substituted pyridines.[11] The presence of chlorine atoms at the 2 and 6 positions makes these sites susceptible to nucleophilic substitution.

Potential Degradation Reactions:

-

Hydrolysis: Under aqueous conditions, particularly at elevated pH, the chlorine atoms could undergo nucleophilic substitution by hydroxide ions to form corresponding hydroxypyridines.

-

Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine bonds, potentially leading to radical intermediates and subsequent reactions.[11]

-

Oxidation: The pyridine ring itself can be susceptible to oxidation, although the electron-withdrawing trifluoromethyl group may decrease its reactivity towards electrophilic attack.

The identification of degradation products would require techniques such as LC-MS to separate and identify the chemical structures of any new compounds formed during stability studies.

Logical Relationship of Factors Influencing Compound Properties

Caption: Factors influencing solubility and stability.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided physical properties and detailed experimental protocols offer researchers the necessary tools to generate high-quality, application-specific data. A systematic approach to determining these parameters, as outlined in this document, is essential for the successful development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 39890-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,6-二氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. benchchem.com [benchchem.com]

Navigating the Electronic Landscape of the Pyridine Ring: An In-depth Technical Guide to Electrophilicity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilicity and reactivity of the pyridine ring, a fundamental heterocyclic scaffold in medicinal chemistry and materials science. This document delves into the electronic properties governing pyridine's behavior in electrophilic aromatic substitution (EAS) reactions, offering a comparative analysis with benzene, and explores strategies to modulate its reactivity for synthetic applications. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual representations of reaction mechanisms and workflows.

Core Principles: The Electronic Deficient Nature of the Pyridine Ring

The pyridine ring, an isostere of benzene, exhibits significantly different reactivity towards electrophiles. This difference is primarily attributed to the presence of the nitrogen atom, which imparts a distinct electronic character to the aromatic system.

1.1. Inductive and Mesomeric Effects: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the π-system, making the pyridine ring less nucleophilic and therefore less susceptible to attack by electrophiles compared to benzene.[1][2][3] This reduced reactivity is often compared to that of nitrobenzene.[2]

1.2. Basicity and Protonation: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic sextet. Consequently, this lone pair is basic and readily protonated in acidic media, a common condition for many electrophilic aromatic substitution reactions. The resulting pyridinium cation is even more strongly deactivated towards electrophilic attack due to the positive charge on the nitrogen atom, which further withdraws electron density from the ring.

Regioselectivity in Electrophilic Aromatic Substitution

When electrophilic aromatic substitution does occur on the pyridine ring, it overwhelmingly favors substitution at the C-3 (meta) position. This regioselectivity can be rationalized by examining the stability of the carbocation intermediates (Wheland intermediates) formed upon electrophilic attack at the C-2 (ortho), C-3 (meta), and C-4 (para) positions.

Attack at the C-2 and C-4 positions results in resonance structures where the positive charge is placed on the highly electronegative nitrogen atom. These resonance forms are highly unstable and contribute minimally to the overall stability of the intermediate. In contrast, attack at the C-3 position allows the positive charge to be delocalized over the three carbon atoms of the ring without placing a positive charge on the nitrogen atom, leading to a more stable intermediate.[3][4]

Regioselectivity of Electrophilic Attack on Pyridine.

Quantitative Reactivity Data

The deactivation of the pyridine ring towards electrophilic aromatic substitution is not merely qualitative. Kinetic studies have demonstrated a dramatic decrease in reaction rates compared to benzene.

| Reaction Type | Substrate | Relative Rate (vs. Benzene = 1) | Reference |

| Nitration | Pyridine | ~10-7 | [4] |

| Bromination | Pyridine | ~10-6 | [4] |

Overcoming the Low Reactivity: The Role of Pyridine N-Oxide

A powerful strategy to enhance the reactivity of the pyridine ring towards electrophilic substitution is the formation of pyridine N-oxide. The N-oxide is prepared by the oxidation of pyridine, typically with a peroxy acid.

The N-oxide functionality alters the electronic properties of the ring in two crucial ways:

-

Activation: The oxygen atom can donate electron density to the ring through resonance, thereby activating it towards electrophilic attack. This activation is most pronounced at the C-2 and C-4 positions.

-

Altered Regioselectivity: Consequently, electrophilic substitution of pyridine N-oxide occurs preferentially at the C-4 position, with some substitution at the C-2 position.

Following the electrophilic substitution reaction, the N-oxide can be deoxygenated, typically using a reducing agent like PCl₃ or H₂/Pd, to yield the substituted pyridine.

Workflow for Electrophilic Substitution via Pyridine N-Oxide.

The Influence of Substituents

The reactivity and regioselectivity of electrophilic substitution on the pyridine ring are further influenced by the presence of other substituents.

-

Electron-donating groups (EDGs) such as alkyl, amino, and alkoxy groups, activate the ring towards electrophilic substitution and generally direct incoming electrophiles to the positions ortho and para to themselves, while also being influenced by the directing effect of the ring nitrogen.

-

Electron-withdrawing groups (EWGs) such as nitro and cyano groups, further deactivate the ring, making electrophilic substitution even more challenging.

Experimental Protocols

6.1. Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide

This protocol describes the nitration of pyridine N-oxide, a key step in the synthesis of 4-substituted pyridines.

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the heated pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

-

Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.

-

Neutralization: Neutralize the solution by the careful, portion-wise addition of a saturated sodium carbonate solution until the pH reaches 7-8. A yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration.

-

Purification: Extract the product from the solid with acetone and evaporate the solvent to obtain the crude 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone.

6.2. Sulfonation of Pyridine to Pyridine-3-sulfonic Acid

Direct sulfonation of pyridine requires harsh conditions.

Materials:

-

Pyridine

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Mercury(II) sulfate (catalyst)

-

Barium hydroxide solution

-

Barium carbonate

Procedure:

-

Reaction Setup: In a sealed tube, combine 10 g of pyridine, 40 g of fuming sulfuric acid (20% SO₃), and 0.3 g of mercury(II) sulfate.

-

Heating: Heat the mixture at 220-240°C for 24 hours.

-

Work-up: After cooling, carefully pour the reaction mixture into water.

-

Neutralization and Precipitation: Neutralize the solution with a hot saturated solution of barium hydroxide, followed by the addition of powdered barium carbonate to precipitate sulfate ions as barium sulfate.

-

Isolation: Filter the mixture to remove the barium sulfate precipitate.

-

Purification: Evaporate the filtrate to obtain the crude pyridine-3-sulfonic acid.

6.3. Halogenation of Pyridine: Synthesis of 3-Bromopyridine

Direct halogenation of pyridine also requires high temperatures.

Materials:

-

Pyridine

-

Bromine

-

Charcoal catalyst

Procedure:

-

Reaction Setup: In a sealed tube, place a mixture of pyridine and bromine in the vapor phase over a charcoal catalyst.

-

Heating: Heat the sealed tube to 300°C.

-

Products: The reaction yields a mixture of 3-bromopyridine and 3,5-dibromopyridine.

-

Separation: The products can be separated by fractional distillation.

6.4. Friedel-Crafts Type Acylation of Pyridine N-Oxides

Standard Friedel-Crafts reactions fail with pyridine due to the reaction of the Lewis acid catalyst with the basic nitrogen atom. However, acylation can be achieved with pyridine N-oxides. A common method involves reaction with acetic anhydride, which leads to the formation of 2-acetoxypyridine, a precursor to 2-pyridone.

Synthesis of 2-Pyridone from Pyridine N-Oxide.

Conclusion

The pyridine ring presents a unique set of challenges and opportunities in the context of electrophilic aromatic substitution. Its inherent electron-deficient nature and basicity lead to low reactivity and a preference for meta-substitution. However, a thorough understanding of its electronic properties and the strategic use of activating groups, particularly the N-oxide functionality, provide chemists with powerful tools to functionalize this important heterocyclic system. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively navigate the chemical landscape of the pyridine ring in their synthetic endeavors.

References

The Synthetic Evolution of Trifluoromethylpyridines: A Technical Guide

Introduction

Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[1][2] This has led to the development of numerous successful pharmaceuticals and agrochemicals.[3] This technical guide provides an in-depth overview of the historical development of synthetic methodologies for accessing these valuable compounds, tailored for researchers, scientists, and professionals in drug development. We will explore the progression from early, harsh industrial methods to more recent, sophisticated strategies, complete with experimental protocols, comparative data, and visual representations of key transformations.

Early Industrial Methods: Halogen Exchange

The earliest and still industrially significant approach to trifluoromethylpyridine synthesis involves a two-step process: the radical chlorination of a picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine. The first synthesis of a trifluoromethyl-substituted pyridine was reported in 1947, adapting a method previously used for benzotrifluoride.[1]

This method typically involves high temperatures and pressures, and the use of corrosive reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][4] The reactions can be performed in either the liquid or vapor phase. Vapor-phase reactions, often carried out at temperatures exceeding 300°C with transition metal-based catalysts, are common for large-scale production.[1][5] A key advantage of this approach is the ability to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step through simultaneous chlorination and fluorination.[1][5]

Table 1: Comparison of Halogen Exchange Methods for Trifluoromethylpyridine Synthesis

| Starting Material | Method | Reagents/Catalyst | Temperature (°C) | Phase | Key Product(s) | Noteworthy Aspects | Citation(s) |

| 3-Picoline | Simultaneous Chlorination/Fluorination | Cl2, HF, Transition Metal Catalyst (e.g., Iron Fluoride) | >300 | Vapor | 3-(Trifluoromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | One-step process; byproduct formation is possible but can be managed. | [1][5] |

| 2-Chloro-5-methylpyridine | Stepwise Chlorination and Fluorination | 1. Cl2 (liquid phase) 2. HF (vapor phase) | - | Liquid/Vapor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | A multi-step process for producing highly substituted TFMPs. | [1][6] |

| (Trichloromethyl)pyridine | Liquid Phase Fluorination | HF, Metal Halide Catalyst (e.g., FeCl3, FeF3) | Elevated | Liquid | (Trifluoromethyl)pyridine | Provides a more selective reaction compared to some vapor-phase methods. | [4][7] |

| 4-Methylpyridine | High-Temperature Reaction | Cl2, HF | 300-400 | - | Chlorinated 4-trifluoromethylpyridines | Harsh conditions and a variety of products can be formed. | [8] |

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

The following is a representative protocol for the simultaneous vapor-phase synthesis of TFMPs, a cornerstone of industrial production.[1][5]

Materials:

-

3-Picoline

-

Chlorine gas (Cl2)

-

Anhydrous hydrogen fluoride (HF)

-

Fluidized-bed reactor containing a transition metal catalyst (e.g., iron fluoride on a support)

-

Empty phase reactor

Procedure:

-

The fluidized-bed reactor is heated to a temperature exceeding 300°C.

-

A gaseous stream of 3-picoline, chlorine, and hydrogen fluoride is introduced into the fluidized-bed phase of the reactor. The molar ratio of the reactants is carefully controlled to optimize the yield of the desired product.

-

In the fluidized-bed, the methyl group of 3-picoline undergoes chlorination and subsequent fluorination to form 3-(trifluoromethyl)pyridine (3-TFMP).

-

The reaction mixture then passes into the empty phase of the reactor, where nuclear chlorination of the pyridine ring occurs.

-

The primary product, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is formed along with other chlorinated byproducts.

-

The product stream is cooled, and the desired 2,5-CTF is isolated and purified using standard techniques such as distillation. Unwanted byproducts can sometimes be recycled back into the reactor to improve overall efficiency.[6]

Building from the Ground Up: Cyclization Reactions

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach offers a powerful way to control the substitution pattern of the final trifluoromethylpyridine.[1][9] A variety of trifluoromethyl-containing building blocks are commercially available or readily synthesized, such as ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][9]

These methods often involve cyclocondensation reactions, where the building block reacts with another component, often containing a nitrogen source like ammonia, to form the pyridine ring.[9] This strategy has been successfully employed in the synthesis of various agrochemicals, including flonicamid and bicyclopyrone.[1][5][9]

Table 2: Examples of Cyclization Reactions for Trifluoromethylpyridine Synthesis

| CF3-Building Block | Reaction Partner(s) | Key Product | Application/Significance | Citation(s) |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | - | Intermediate 4 for Bicyclopyrone | Synthesis of the herbicide Bicyclopyrone. | [1][5] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate | Key step in the synthesis of the herbicides dithiopyr and thiazopyr. | [1] |

| 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one | 2-Haloalkylnitrile, Metal Reagent | 4-Trifluoromethylpyridine derivatives | A method for synthesizing 4-substituted TFMPs. | [8] |

| Hexafluoroacetylacetone | O-Acyl Oximes | 4,6-bis(Trifluoromethyl)pyridines | Provides access to pyridines with two trifluoromethyl groups. | [10] |

Experimental Protocol: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via Reductive Cyclization

The following protocol is based on the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine from ketoxime acetates and hexafluoroacetylacetone, as reported in Organic Syntheses.[10]

Materials:

-

(E/Z)-Acetophenone O-acetyl oxime

-

1,1,1,5,5,5-Hexafluoroacetylacetone

-

Ammonium iodide (NH4I)

-

Sodium dithionite (Na2S2O4)

-

Dichloromethane (DCM)

Procedure:

-

To a 100 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add (E/Z)-acetophenone O-acetyl oxime (1.0 equiv), 1,1,1,5,5,5-hexafluoroacetylacetone (1.5 equiv), ammonium iodide (2.0 equiv), and sodium dithionite (3.0 equiv).

-

Add dichloromethane (DCM, 0.2 M) to the flask.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 50 °C in a pre-heated oil bath.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenyl-4,6-bis(trifluoromethyl)pyridine.

Modern Approaches: Direct C–H Trifluoromethylation

From an atom and step economy perspective, the ideal method for synthesizing trifluoromethylpyridines is the direct trifluoromethylation of a C–H bond on the pyridine ring.[11] This approach avoids the need for pre-functionalized starting materials. However, the direct C–H trifluoromethylation of pyridines is challenging due to the electron-deficient nature of the pyridine ring and issues with regioselectivity.[11] In recent years, significant progress has been made in this area, with methods emerging that utilize radical, electrophilic, or nucleophilic trifluoromethylating reagents.[11]

-

Radical Trifluoromethylation: Early examples, such as the work by Baran and co-workers using the Langlois reagent (NaSO2CF3), often suffered from low regioselectivity, yielding mixtures of C2 and C3-trifluoromethylated products.[11] Photoredox catalysis, as demonstrated by MacMillan, has also been employed for direct C–H trifluoromethylation using triflyl chloride as the CF3 source.[11][12]

-

Electrophilic Trifluoromethylation: Togni developed a rhenium-catalyzed electrophilic trifluoromethylation using a hypervalent iodine reagent, which, while effective, is also expensive.[11]

-

Nucleophilic Trifluoromethylation: More recent strategies have focused on activating the pyridine ring to facilitate nucleophilic attack. One successful approach involves the formation of an N-methylpyridinium salt, which activates the ring for a highly regioselective C2–H trifluoromethylation using trifluoroacetic acid as an inexpensive CF3 source.[11][13][14] Another method achieves 3-position-selective trifluoromethylation through hydrosilylation of the pyridine ring, followed by reaction with a nucleophilic CF3 source like a Togni reagent.[13][15]

Table 3: Overview of Direct C–H Trifluoromethylation Methods for Pyridines

| Method Type | CF3 Source | Catalyst/Activator | Regioselectivity | Key Features | Citation(s) |

| Radical | NaSO2CF3 (Langlois reagent) | - | Low (mixture of C2 and C3) | Early example of direct trifluoromethylation. | [11][12] |

| Radical (Photoredox) | Triflyl chloride (TfCl) | Photoredox catalyst | - | Utilizes visible light to promote the reaction. | [11][12] |

| Electrophilic | Togni's hypervalent iodine reagent | Rhenium catalyst | - | Employs an expensive electrophilic CF3 source. | [11] |

| Nucleophilic | Trifluoroacetic acid (TFA) | N-methylpyridinium salt formation, Ag2CO3 | Excellent (C2 position) | Uses an inexpensive CF3 source and offers high regioselectivity. | [11][13][14] |

| Nucleophilic | Togni Reagent I | Hydrosilylation with PhMeSiH2, B(C6F5)3 | High (C3 position) | Provides a rare example of 3-position selective trifluoromethylation. | [13][15] |

Experimental Protocol: Regioselective Direct C2–H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation

The following protocol is a general representation of the method developed by Li and co-workers for the direct C2-trifluoromethylation of pyridines.[11][13][14]

Materials:

-

Substituted Pyridine

-

Methyl iodide (MeI)

-

Silver carbonate (Ag2CO3)

-

Trifluoroacetic acid (TFA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Pyridinium Salt Formation: In a reaction vessel, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent. Add methyl iodide (1.2 equiv) and stir the mixture at room temperature until the formation of the N-methylpyridinium iodide salt is complete (typically monitored by TLC or NMR). Isolate the salt after precipitation or removal of the solvent.

-

Trifluoromethylation: To a new reaction vessel, add the N-methylpyridinium iodide salt (1.0 equiv), silver carbonate (Ag2CO3, 2.0 equiv), and N,N-dimethylformamide (DMF).

-

Add trifluoroacetic acid (TFA, 3.0 equiv) dropwise to the mixture.

-

Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-trifluoromethylpyridine.

Conclusion

The synthesis of trifluoromethylpyridines has evolved considerably from its inception. The early reliance on harsh, high-temperature halogen exchange reactions, while still crucial for industrial-scale production, has been complemented by more finessed and versatile methodologies. The development of cyclization reactions using trifluoromethyl-containing building blocks provided a significant leap forward in controlling substitution patterns. Most recently, the advent of direct C–H trifluoromethylation techniques represents the cutting edge of efficiency and atom economy, offering novel pathways to these vital heterocyclic compounds. For researchers in the pharmaceutical and agrochemical sectors, a thorough understanding of this synthetic history is invaluable for designing and executing the synthesis of next-generation trifluoromethylpyridine-containing molecules.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chigroup.site [chigroup.site]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. orgsyn.org [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

A Technical Guide to Key Chemical Intermediates for Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical intermediates essential for the synthesis of trifluoromethylpyridine derivatives. These derivatives are crucial building blocks in the development of a wide range of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group. This document details the synthesis, quantitative data, and experimental protocols for these pivotal intermediates, offering a valuable resource for professionals in chemical research and drug development.

Core Intermediates and Synthesis Overview

The synthesis of trifluoromethylpyridine derivatives primarily relies on a few key intermediates, which can be prepared through various synthetic routes. The most common strategies involve either the chlorination and subsequent fluorination of picoline derivatives (a chlorine/fluorine exchange strategy) or the construction of the pyridine ring from trifluoromethyl-containing building blocks (a cyclocondensation strategy).[1][2][3]

The principal intermediates discussed in this guide are:

-

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): A versatile intermediate for numerous agrochemicals.[4][5]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): In high demand for the synthesis of several crop-protection products.[2][6]

-

2-Hydroxy-5-(trifluoromethyl)pyridine: A key precursor for further functionalization.

-

2-Amino-substituted Trifluoromethylpyridines: Essential for introducing nitrogen-containing moieties.[7][8]

The logical workflow for the synthesis of these intermediates often starts from readily available precursors like 3-picoline or trifluoromethyl-containing building blocks, proceeding through chlorinated intermediates.

Quantitative Data on Intermediate Synthesis

The following tables summarize quantitative data for the synthesis of key trifluoromethylpyridine intermediates, compiled from various sources.

Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

| Starting Material | Reaction Conditions | Catalyst | Yield (%) | Purity (%) | Reference(s) |

| 3-Trifluoromethylpyridine | Gas-phase thermal chlorination, >380°C | - | 67 | - | [9] |

| 3-Trifluoromethylpyridine | CCl4, reflux, chlorine bubbling, UV irradiation | α,α'-azobisisobutyronitrile | 62 | - | [10] |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF, 150-250°C, 5-1200 psig | FeCl3 or FeF3 | High | - | [5] |

| 3-Methylpyridine | N-oxidation, benzoyl chloride chlorination, chlorine gas chlorination, then fluorination with KF | Cetyltrimethylammonium bromide | 81.1 (fluorination step) | - | [11] |

Table 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

| Starting Material | Reaction Conditions | Catalyst | Yield (%) | Purity (%) | Reference(s) |

| 2-Chloro-5-(chloromethyl)pyridine | Chlorination, then ring chlorination, followed by fluorination with HF | Antimony trichloride (for ring chlorination) | - | 99 | [12] |

| 2-Chloro-5-trifluoromethylpyridine | Chlorination with Cl2, 100-150°C, 0.5-5.0 MPa | Supported metal chlorides, zeolites, or heteropolyacids | High selectivity | - | |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Fluorination with anhydrous HF, 100-250°C, 5-40 Bar | - | >60 | - | [13] |

| 1,1,1-Trifluoroacetone and Nitromethane | Multi-step condensation, reduction-cyclization, and chlorination | Pd/C or Raney Ni (for reduction-cyclization) | - | - | [14] |

Table 3: Synthesis of Other Key Intermediates

| Product | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| 2-Amino-3-chloro-5-trifluoromethylpyridine | 2-Amino-5-trifluoromethyl-6-chloropyridine | Chlorination with Cl2 in 20% H2SO4/CCl4, 0°C | - | - | [7] |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 2-Hydroxy-3-(trifluoromethyl)pyridine | Nitric acid in sulfuric acid, -10°C to 40°C | - | - | [15] |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Thionyl chloride, DMF, 100°C | 86 | - | [6] |

| 2-Amino-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 1. Amination with aq. NH3 in THF, 150°C; 2. Hydrogenation with H2, 100°C, 2.0 MPa | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected key intermediates.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine[5]

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Ferric Chloride (FeCl3) or Ferric Fluoride (FeF3) catalyst

Procedure:

-

In a suitable pressure reactor, charge 2-chloro-5-(trichloromethyl)pyridine.

-

Add at least 3 molar equivalents of anhydrous HF.

-

Add 1-10 mole percent of the FeCl3 or FeF3 catalyst.

-

Seal the reactor and heat the mixture to a temperature in the range of 150°C to 250°C.

-

Maintain the reaction under superatmospheric pressure (5-1200 psig) with agitation for 1 to 100 hours.

-

After the reaction is complete, cool the reactor and carefully vent any excess HF.

-

The desired 2-chloro-5-(trifluoromethyl)pyridine is then isolated and purified using standard techniques such as distillation.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(chloromethyl)pyridine[13]

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Chlorine gas (Cl2)

-

Antimony trichloride (SbCl3)

-

Hydrogen Fluoride (HF)

Procedure:

-

Side-chain Chlorination: Charge 2-chloro-5-(chloromethyl)pyridine into a reaction vessel and heat. Introduce chlorine gas to carry out the chlorination of the chloromethyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.

-

Ring Chlorination: Transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel. Add antimony trichloride as a catalyst and introduce chlorine gas to effect chlorination on the pyridine ring, forming 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Fluorination: Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor. Introduce hydrogen fluoride to carry out the fluorine exchange reaction.

-

Purification: The crude product is subjected to washing, steam distillation, pH adjustment, and finally, fractional distillation to obtain high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 3: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine[9]

Materials:

-

This compound

-

28% Ammonia water

-

Tetrahydrofuran (THF)

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

Procedure:

-

Amination: In a 200 mL autoclave, combine 10 g (0.046 moles) of this compound, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.

-

Heat the mixture to 150°C with stirring and maintain the reaction for approximately 6 hours.

-

Cool the autoclave to 30-40°C.

-

Hydrogenation: To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C).

-

Pressurize the autoclave with hydrogen gas to 2.0 MPa.

-

Heat the mixture to 100°C with stirring and continue the reaction for about 3 hours.

-

After cooling the reactor to 30-40°C, filter the reaction mixture through Celite to remove the catalyst.

-

The filtrate is then concentrated and purified to yield 2-amino-4-(trifluoromethyl)pyridine.

Signaling Pathways and Applications

Trifluoromethylpyridine derivatives are integral to the structure of many biologically active molecules. For instance, 2-amino-4-(trifluoromethyl)pyridine is a key building block for the synthesis of Bimiralisib, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[8]

Conclusion

The key chemical intermediates for trifluoromethylpyridine derivatives, such as 2,5-CTF, 2,3,5-DCTF, and various hydroxy and amino-substituted analogs, are fundamental to the synthesis of a new generation of pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, including reaction conditions and yields, is paramount for researchers and developers in these fields. The methodologies and data presented in this guide offer a solid foundation for the efficient and selective preparation of these valuable compounds.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]